{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid
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Overview
Description
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid is an organic compound with a complex structure It is characterized by the presence of a phenoxyacetic acid moiety linked to a diethylamino-substituted phenyl group through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-hydroxyphenylacetic acid in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxyacetic acid moiety may interact with cellular receptors or transporters, modulating their function.
Comparison with Similar Compounds
Similar Compounds
{2-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenoxy}acetic acid: Similar structure but with dimethylamino substitution.
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}propionic acid: Similar structure but with a propionic acid moiety.
Uniqueness
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid is unique due to its specific substitution pattern and the presence of both imine and phenoxyacetic acid functionalities. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[[4-(diethylamino)phenyl]iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)17-11-9-16(10-12-17)20-13-15-7-5-6-8-18(15)24-14-19(22)23/h5-13H,3-4,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDAHDVQPOQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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